molecular formula C25H23N5O5S B11603161 4-methyl-2-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one

4-methyl-2-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one

Cat. No.: B11603161
M. Wt: 505.5 g/mol
InChI Key: QZQIAMKURPQJNC-UHFFFAOYSA-N
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Description

4-methyl-2-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, substituted with a nitro group, a phenylsulfonyl piperazine moiety, and a methyl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one typically involves multiple steps, including nitration, sulfonylation, and cyclization reactions. The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the sulfonylation of piperazine with phenylsulfonyl chloride under basic conditions to form the phenylsulfonyl piperazine intermediate. Finally, the cyclization of the intermediate with a phthalazinone derivative under acidic or basic conditions yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for nitration and sulfonylation steps, as well as the development of more efficient catalysts for the cyclization reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Tin(II) chloride or iron powder in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-methyl-2-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-2-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may act as a receptor ligand, modulating receptor activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-methyl-2-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but differ in the substitution pattern or functional groups, leading to variations in their chemical and biological properties.

    Phthalazinone derivatives: These compounds share the phthalazinone core but have different substituents, resulting in diverse applications and mechanisms of action.

    Phenylsulfonyl piperazine derivatives: These compounds contain the phenylsulfonyl piperazine moiety but differ in the core structure, affecting their reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C25H23N5O5S

Molecular Weight

505.5 g/mol

IUPAC Name

2-[5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitrophenyl]-4-methylphthalazin-1-one

InChI

InChI=1S/C25H23N5O5S/c1-18-21-9-5-6-10-22(21)25(31)29(26-18)24-17-19(11-12-23(24)30(32)33)27-13-15-28(16-14-27)36(34,35)20-7-3-2-4-8-20/h2-12,17H,13-16H2,1H3

InChI Key

QZQIAMKURPQJNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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